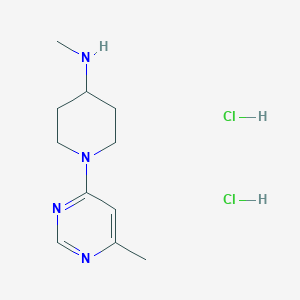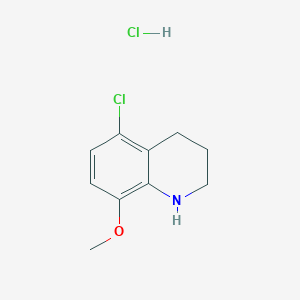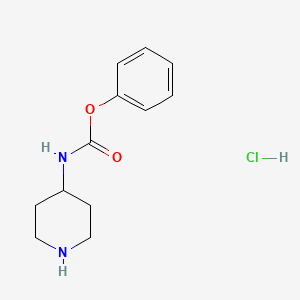![molecular formula C5H11N5 B1424959 5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole CAS No. 875541-42-7](/img/structure/B1424959.png)
5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole
Overview
Description
The compound 5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole is an intriguing chemical entity with various applications in scientific research and industry. This compound consists of a tetrazole ring substituted with an amino group at the 1-position and a methyl group at the 2-position. Its unique structure lends itself to various chemical reactions, making it a valuable tool in both organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with commercially available L-leucine, which provides the chiral center required for the (S)-configuration.
Formation of Tetrazole Ring: The conversion of L-leucine to the corresponding tetrazole can be achieved through a multistep process involving nitrile formation, followed by cyclization with sodium azide. The nitrile intermediate is typically synthesized via dehydration of the corresponding amide or by direct reaction with cyanogen bromide.
Reaction Conditions: Cyclization to form the tetrazole ring often occurs under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The use of a phase-transfer catalyst can enhance the yield of the desired tetrazole product.
Industrial Production Methods:
Scale-Up Considerations: Industrial production methods for 5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole focus on optimizing reaction conditions to achieve high yields and purity. This often involves continuous flow reactors to ensure consistent temperature and mixing conditions.
Purification: The crude product can be purified through recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC), depending on the scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: The reduction of the tetrazole ring can yield different products, such as the corresponding amine. Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products:
Oxidized Derivatives: Various oxidized forms depending on the conditions and reagents used.
Reduced Products: Amine derivatives.
Substituted Products: Functionalized tetrazoles with different nucleophiles.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Used as a ligand in the formation of coordination complexes with metals.
Biology:
Enzyme Inhibitor: Investigated as a potential inhibitor of various enzymes.
Biological Probes: Utilized as probes in biochemical assays to study enzyme activity and protein interactions.
Medicine:
Drug Development: Explored for its potential as a building block in the synthesis of pharmaceuticals.
Therapeutic Agents: Researched for its potential in developing new therapeutic agents for various diseases.
Industry:
Material Science: Employed in the development of novel materials with unique properties.
Catalysis: Used as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism by which 5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites of enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Tetrazole: The parent compound without substitutions.
4-(Aminomethyl)-1H-tetrazole: Similar structure with different substitution pattern.
5-(Methylamino)-2H-tetrazole: Another compound with a similar tetrazole core and different substituents.
Uniqueness:
Chirality: The (S)-configuration provides a specific three-dimensional structure that can influence its biological activity.
Functional Groups: The presence of the amino and methyl groups at specific positions on the tetrazole ring offers unique reactivity and binding properties.
Properties
IUPAC Name |
(1S)-2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-3(2)4(6)5-7-9-10-8-5/h3-4H,6H2,1-2H3,(H,7,8,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAPQYNJBHTIOJ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NNN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=NNN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)
![2-chloro-N-[(3-propoxyphenyl)methyl]acetamide](/img/structure/B1424879.png)
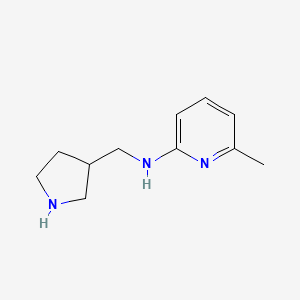
![4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1424881.png)
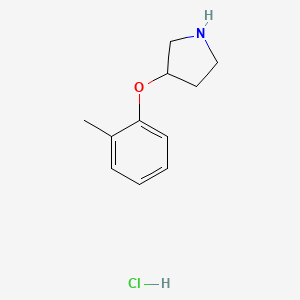
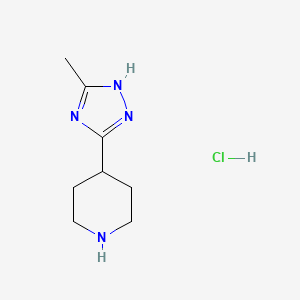
![2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1424886.png)
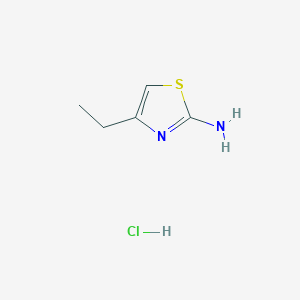

![2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride](/img/structure/B1424889.png)
![4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B1424890.png)
